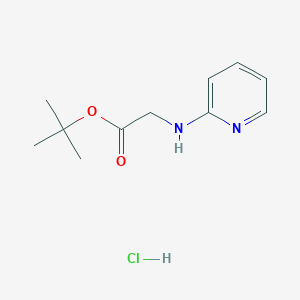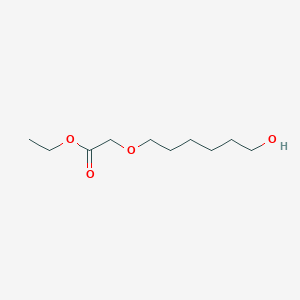![molecular formula C8H4NNaO2S B13905822 Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
Sodium thieno[3,2-C]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is a compound that combines the properties of sodium hydride and thieno[3,2-c]pyridine-4-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid typically involves the reaction of sodium hydride with thieno[3,2-c]pyridine-4-carboxylic acid under controlled conditions. Sodium hydride is often used in its solid form and reacts with the carboxylic acid group of thieno[3,2-c]pyridine-4-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Sodium hydride acts as a reducing agent, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Sodium hydride acts as a strong base and reducing agent, facilitating various chemical transformations. Thieno[3,2-c]pyridine-4-carboxylic acid may interact with specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A related compound with different substitution patterns and reactivity.
Uniqueness
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is unique due to its combination of a strong base and reducing agent with a heterocyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Eigenschaften
Molekularformel |
C8H4NNaO2S |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
sodium;thieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
LENGIHZPKXZGLS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C2=C1SC=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)

![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)








![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
